![molecular formula C12H11NO2 B3046528 5-Hydroxy-2-(4-methoxyphenyl)pyridine CAS No. 1255636-82-8](/img/structure/B3046528.png)
5-Hydroxy-2-(4-methoxyphenyl)pyridine
Overview
Description
“5-Hydroxy-2-(4-methoxyphenyl)pyridine” is a chemical compound with the CAS Number: 1255636-82-8 and a molecular weight of 201.22 . Its IUPAC name is 6-(4-methoxyphenyl)-3-pyridinol .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C12H11NO2 . The InChI code is 1S/C12H11NO2/c1-15-11-5-2-9(3-6-11)12-7-4-10(14)8-13-12/h2-8,14H,1H3 .
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, it’s worth noting that pyridine derivatives are known to participate in a variety of chemical reactions .
Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 201.22 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved data .
Scientific Research Applications
Chemical Synthesis
“5-Hydroxy-2-(4-methoxyphenyl)pyridine” is a chemical compound with the molecular formula C12H11NO2 . It is used in various chemical synthesis processes due to its unique structure and properties .
Suzuki–Miyaura Coupling
This compound can potentially be used in Suzuki–Miyaura coupling , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions, making it a suitable candidate for such processes .
Docking Studies
The compound can be used in docking studies . These studies are a part of the drug discovery process where the “fit” or compatibility of potential drugs to their target receptors is analyzed .
Anti-HIV Research
There is potential for this compound to be used in anti-HIV research . Similar compounds have been reported in literature to have anti-HIV properties .
Iron Chelating Properties
“this compound” may have iron chelating properties . Hydroxypyridinones, a class of compounds to which this compound belongs, are known for their enhanced iron chelating properties .
Material Science
Due to its unique chemical structure, this compound can be used in material science for the development of new materials with desired properties .
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-(4-methoxyphenyl)pyridin-3-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-15-11-5-2-9(3-6-11)12-7-4-10(14)8-13-12/h2-8,14H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWNKZDKLWHHEGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC=C(C=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00692469 | |
Record name | 6-(4-Methoxyphenyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00692469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1255636-82-8 | |
Record name | 6-(4-Methoxyphenyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00692469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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